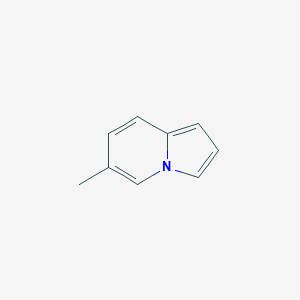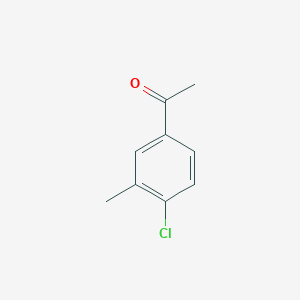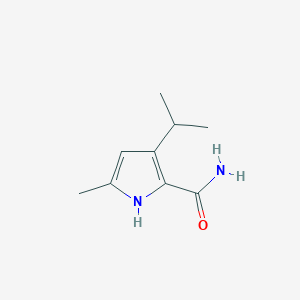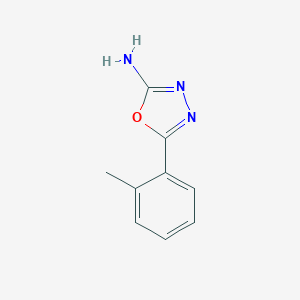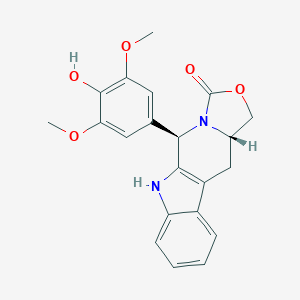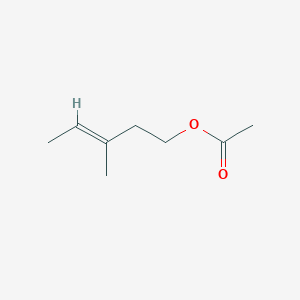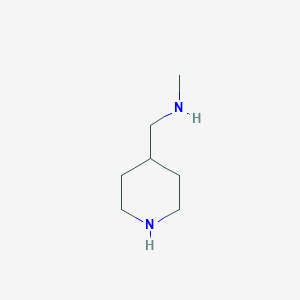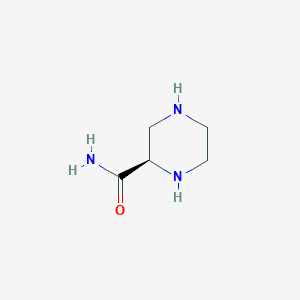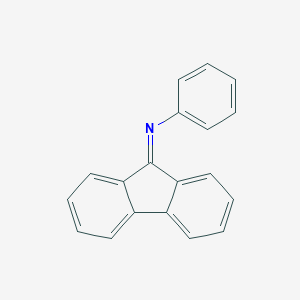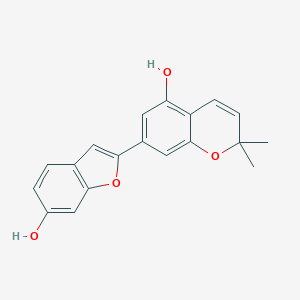![molecular formula C11H8N2O2 B154828 [3,3'-Bipyridine]-5-carboxylic acid CAS No. 1970-81-6](/img/structure/B154828.png)
[3,3'-Bipyridine]-5-carboxylic acid
Vue d'ensemble
Description
The compound of interest, "[3,3'-Bipyridine]-5-carboxylic acid" (3-Hbpc), is a bipyridine derivative with a carboxylic acid functional group. This compound serves as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its nitrogen atoms and the carboxylate group, forming various coordination polymers and complexes with potential applications in materials science and catalysis .
Synthesis Analysis
The synthesis of bipyridine derivatives with carboxylic acid functionalities, such as 3-Hbpc, typically involves functionalization of bipyridine precursors. For instance, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives starts from a bromo-bipyridine building block, followed by nucleophilic substitution and carboalkoxylation reactions to introduce the carboxylic acid group . The synthesis of coordination polymers based on 3-Hbpc is achieved through hydrothermal methods, where the ligand is reacted with different transition metal salts to produce polymers with varying dimensionalities .
Molecular Structure Analysis
The molecular structure of bipyridine carboxylic acid derivatives is characterized by the presence of a bipyridine core with a carboxylic acid group attached to it. Single-crystal X-ray diffraction studies have revealed that these compounds can form coordination polymers with different metal ions, resulting in one-dimensional (1D) or two-dimensional (2D) structures. For example, [Cu(3-bpc)2]n exhibits a 1D coordination motif, while other metal complexes with 3-Hbpc form similar 2D layered structures .
Chemical Reactions Analysis
Bipyridine carboxylic acids participate in various chemical reactions, primarily as ligands in coordination chemistry. They can form complexes with transition metals, which are often structurally diverse due to the different coordination modes of the bipyridine and carboxylate groups. These complexes can exhibit different properties and reactivities, such as electrocatalytic activity in the carboxylation of organic substrates with CO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine carboxylic acid derivatives are influenced by their molecular structure and the nature of their coordination complexes. These compounds typically show good solubility in common organic solvents and may exhibit fluorescence, which can be quenched upon binding to metal ions. The thermal stability of the coordination polymers based on 3-Hbpc has been studied, indicating that these materials can maintain their structure up to certain temperatures . Additionally, the introduction of carboxylic acid groups into bipyridine ligands has been shown to significantly affect the biological activity of their metal complexes, including DNA/protein binding affinity, antioxidant activity, and cytotoxicity .
Applications De Recherche Scientifique
-
Organic Synthesis
- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances .
- They are used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
- The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
-
Energy Storage and Optoelectronics
- Bipyridine derivatives hold immense potential in scientific research.
- Their unique structure offers diverse applications, ranging from energy storage to optoelectronics.
-
Supramolecular Structures
-
Biologically Active Molecules
-
Metal-Organic Frameworks (MOFs)
- MOFs are crystalline materials whose diverse structures, large surface areas, and tunable pore sizes attract considerable attention .
- Bipyridine derivatives, including 4,4’-bipyridine, have been used to fabricate a variety of 3D pillared-layer MOF nanocrystals .
- These MOFs have shown potential in electrochemical energy storage, specifically in supercapacitors .
-
Solid Form Landscape
-
Functionalized Bipyridines
-
Electrochemical Cycling Performance
- Bipyridine derivatives have been used to optimize metal-organic framework nanocrystals for stable electrochemical cycling performance .
- The study used dual-ligand and hard-soft-acid-base strategies to fabricate a variety of 3D pillared-layer MOF nanocrystals .
- These MOFs showed excellent cycling performance and charge–discharge mechanism, consistent with the hard-soft-acid-base theory .
-
Anhydrate Crystal Energy Landscapes
-
Functionalized Bipyridines in Organic Chemistry
Orientations Futures
The field of bipyridine synthesis and application is continually evolving, with new methods being developed to overcome challenges associated with traditional synthesis methods . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of these compounds .
Propriétés
IUPAC Name |
5-pyridin-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBZQYAJHFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406239 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridine]-5-carboxylic acid | |
CAS RN |
1970-81-6 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



